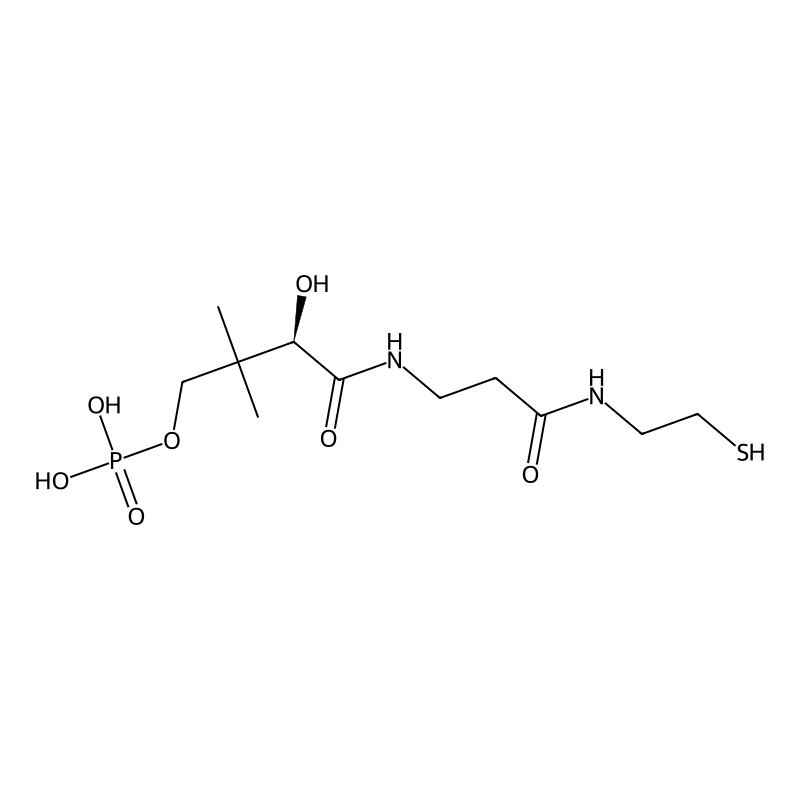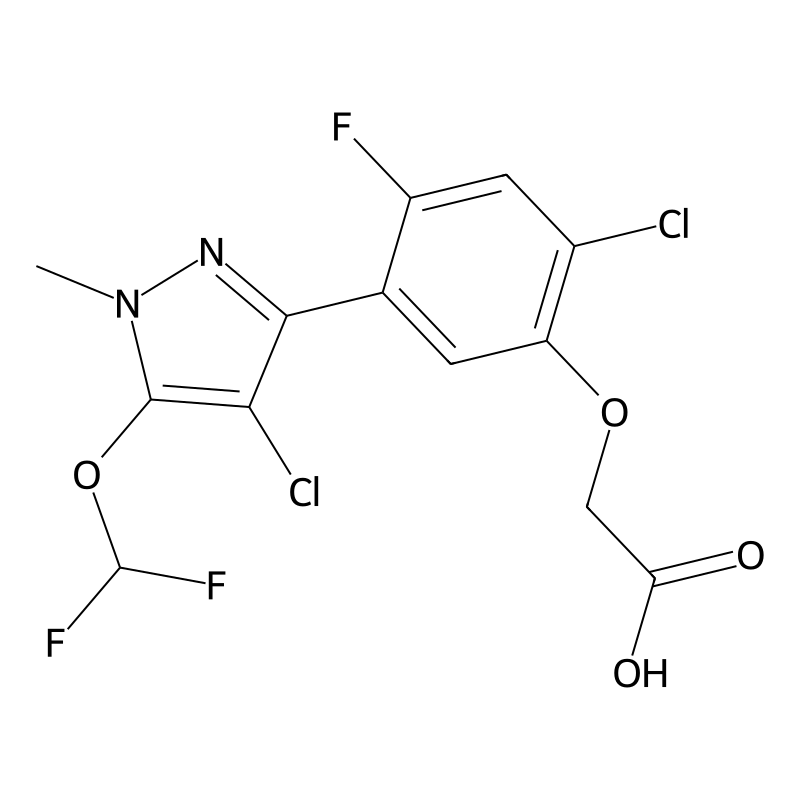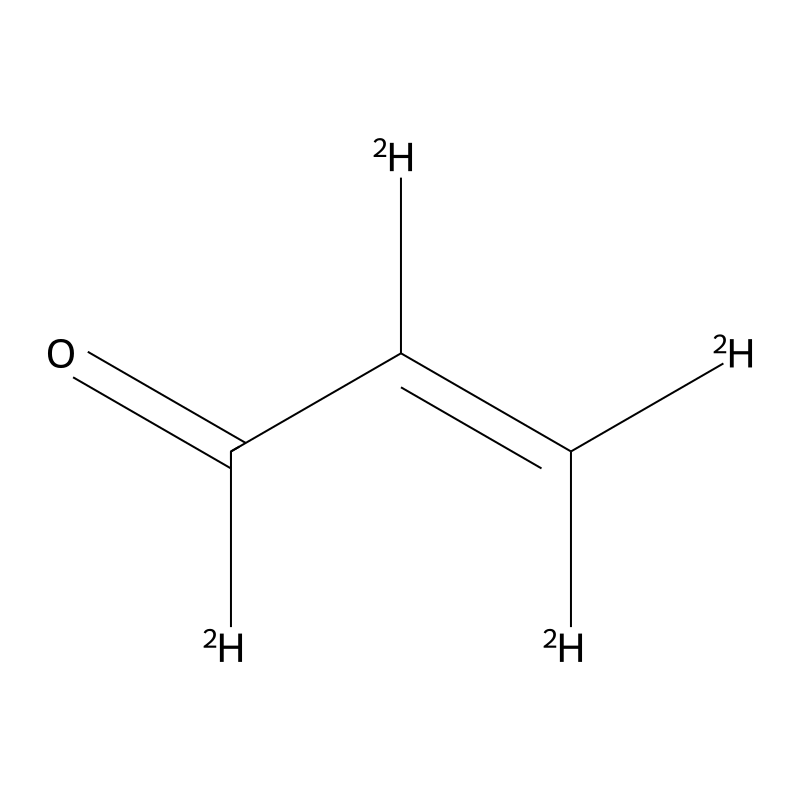Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate is a sulfonamide derivative characterized by the presence of a sulfonyl group attached to a glycine moiety. This compound features a 5-chloro-2-cyanophenyl group, which contributes to its unique chemical properties. The presence of the chlorine and cyano substituents on the phenyl ring enhances its reactivity and potential biological activity. The molecular formula for this compound is C₉H₈ClN₃O₃S, indicating a complex structure that may exhibit diverse interactions in biological systems.
- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, allowing for modifications at the nitrogen or carbon sites.
- Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the release of glycine and other byproducts.
- Condensation Reactions: It can react with amines or alcohols to form more complex structures through condensation.
These reactions are crucial for understanding its reactivity and potential applications in medicinal chemistry.
The biological activity of methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate is primarily attributed to its structural components, particularly the sulfonamide group. Sulfonamides are known for their antimicrobial properties, often acting as inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Additionally, compounds with cyano and chloro substituents can exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its pharmacological potential.
The synthesis of methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate can be achieved through several methods:
- Sulfonation Reaction: A typical approach involves reacting glycine with 5-chloro-2-cyanobenzenesulfonyl chloride in a suitable solvent like dichloromethane or acetonitrile under basic conditions.
- Coupling Reactions: This method may also involve coupling reactions where the sulfonamide is formed directly from the reaction of an amine with a sulfonyl chloride.
- Use of Catalysts: Employing catalysts such as triethylamine can enhance yield and selectivity during synthesis.
These methods highlight the versatility in synthesizing this compound while optimizing reaction conditions for better efficiency.
Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate has potential applications across various fields:
- Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
- Agricultural Chemistry: Its ability to inhibit certain enzymes could be utilized in developing herbicides or fungicides.
- Biochemical Research: The compound can be used as a biochemical probe to study enzyme mechanisms related to folate metabolism.
Interaction studies involving methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate focus on its binding affinity to biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, particularly those associated with amino acid synthesis and folate metabolism. Further research using techniques such as molecular docking and kinetic assays could elucidate its mechanism of action and specificity towards target proteins.
Several compounds share structural similarities with methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl ((4-nitrophenyl)sulfonyl)glycinate | Contains a nitro group instead of cyano | Known for enhanced antibacterial activity |
| Methyl ((4-chlorophenyl)sulfonyl)glycinate | Chlorine substitution on a different phenyl ring | Exhibits potent anti-inflammatory properties |
| Methyl ((3-fluorophenyl)sulfonyl)glycinate | Fluorine substitution on the phenyl ring | Potentially increased lipophilicity affecting bioavailability |
Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate stands out due to its unique combination of chloro and cyano groups, which may confer distinct biological activities compared to its analogs. The specific positioning of these substituents contributes to its unique reactivity profile and potential therapeutic applications.








